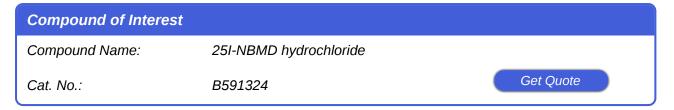


In-Depth Technical Guide to 25I-NBMD Hydrochloride: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **25I-NBMD hydrochloride** (also known as Cimbi-29). The information presented herein is intended for an audience with a strong background in chemistry, pharmacology, and molecular biology.

Introduction

25I-NBMD hydrochloride is a potent and selective partial agonist for the serotonin 5-HT_{2a} receptor.[1] It is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the addition of an N-(2,3-methylenedioxybenzyl) group to the amine.[2][3][4] This structural modification significantly enhances its affinity and functional activity at the 5-HT_{2a} receptor compared to its parent compound, 2C-I.[2][3][4] Discovered in 2006 by a team at Purdue University led by David Nichols, 25I-NBMD has become a valuable research tool for investigating the structure and function of the 5-HT_{2a} receptor.[1]

Chemical Structure and Physicochemical Properties

25I-NBMD hydrochloride is the hydrochloride salt of N-(benzo[d][2][5]dioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine.[3] The addition of the hydrochloride salt improves the compound's stability and handling for research purposes.[2]



Table 1: Physicochemical Properties of 25I-NBMD Hydrochloride

Property	Value	Source	
IUPAC Name	N-(1,3-benzodioxol-4- ylmethyl)-2-(4-iodo-2,5- dimethoxyphenyl)ethanamine; hydrochloride		
Synonyms	Cimbi-29, NBMD-2C-I	[1]	
CAS Number	1539266-14-2	[3]	
Molecular Formula	C18H20INO4 • HCI	[3]	
Molecular Weight	477.7 g/mol	[3]	
Purity	≥98%	[3][4]	
Appearance	Crystalline solid	[3][4]	
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml	[3]	
λmax	204, 235, 294 nm	[3]	
SMILES	COC1=CC(=C(C=C1CCNCC2 =C3C(=CC=C2)OCO3)OC)I.Cl	[3]	
InChI	InChI=1S/C18H20INO4.CIH/c1 -21-16-9-14(19)17(22-2)8- 12(16)6-7-20-10-13-4-3-5-15- 18(13)24-11-23-15;/h3-5,8- 9,20H,6-7,10-11H2,1-2H3;1H	5-9-14(19)17(22-2)8- 16-7-20-10-13-4-3-5-15- [3] 124-11-23-15;/h3-5,8-	

Pharmacological Properties

25I-NBMD is a high-affinity partial agonist at the human 5-HT $_{2a}$ receptor.[1] Its pharmacological activity is primarily mediated through its interaction with this receptor subtype.



Table 2: Receptor Binding Affinity and Functional Activity of 25I-NBMD

Parameter	Receptor	Value	Source
Binding Affinity (Ki)	Human 5-HT2a	0.049 nM	[1]
Functional Activity (EC50)	Human 5-HT2a	8.2 nM	[2][3][4]

Signaling Pathway

As an agonist at the 5-HT_{2a} receptor, **25I-NBMD hydrochloride** activates the Gq/G11 signaling cascade. This G protein-coupled receptor (GPCR) pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).



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5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **25I-NBMD hydrochloride**.

Synthesis of 25I-NBMD Hydrochloride



The synthesis of 25I-NBMD is typically achieved through a reductive amination process.[2]

Materials:

- 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)
- Benzo[d][2][5]dioxole-4-carbaldehyde
- Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)
- Ethanol
- Hydrochloric acid (for salt formation)

Procedure:

- Dissolve 2C-I and benzo[d][2][5]dioxole-4-carbaldehyde in ethanol.
- Stir the mixture at room temperature to allow for the formation of the intermediate imine (Schiff base).
- Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.
- Continue stirring until the reduction of the imine to the secondary amine is complete.
- Quench the reaction and remove the solvent under reduced pressure.
- Purify the resulting 25I-NBMD freebase using appropriate chromatographic techniques.
- Dissolve the purified freebase in a suitable solvent and treat with hydrochloric acid to precipitate 25I-NBMD hydrochloride.
- Collect the precipitate by filtration and dry to yield the final product.

Radioligand Binding Assay for 5-HT_{2a} Receptor Affinity (Ki)

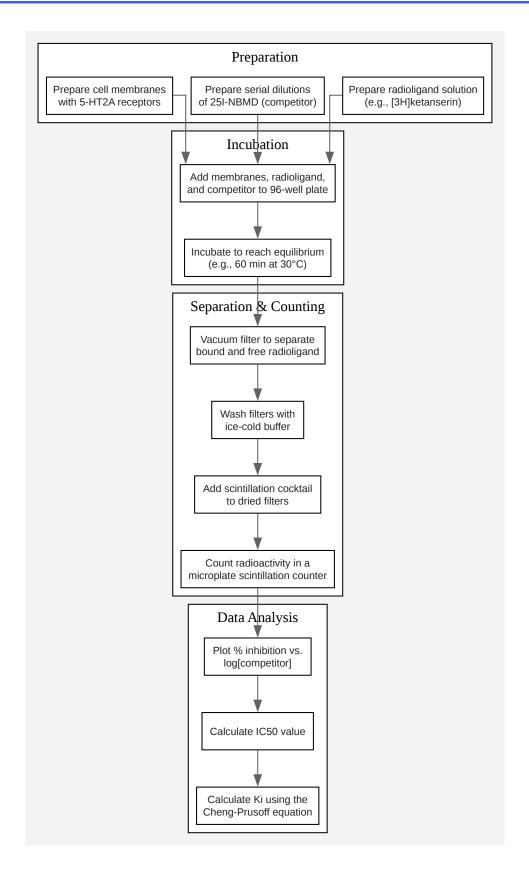


The binding affinity of 25I-NBMD for the 5-HT_{2a} receptor is determined using a competitive radioligand binding assay. The following is a general protocol based on standard methods.

Materials:

- Cell membranes expressing the human 5-HT_{2a} receptor (e.g., from CHO-K1 or HEK293 cells)
- Radioligand (e.g., [3H]ketanserin or [1251]DOI)
- 25I-NBMD hydrochloride (unlabeled competitor)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
- Wash buffer (ice-cold)
- 96-well filter plates
- Scintillation cocktail
- Microplate scintillation counter





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Competitive Radioligand Binding Assay Workflow



Procedure:

- Thaw the cell membrane preparation on ice and resuspend in the final assay buffer.
- In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 25I-NBMD hydrochloride.
- Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
- Terminate the incubation by rapid vacuum filtration through the filter plates, separating the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
- Determine the concentration of 25I-NBMD that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
- Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay for 5-HT_{2a} Receptor Activity (EC₅₀)

The functional activity of 25I-NBMD as a 5-HT_{2a} receptor agonist is typically determined by measuring the accumulation of inositol phosphates (IPs), a downstream product of the Gq signaling pathway.

Materials:

Cells stably expressing the human 5-HT_{2a} receptor (e.g., HEK293 or CHO-K1 cells)



- · Cell culture medium
- [3H]myo-inositol
- Stimulation buffer
- 25I-NBMD hydrochloride
- Lysis buffer
- Ion-exchange chromatography columns
- Scintillation counter

Procedure:

- Culture the cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
- Wash the cells to remove unincorporated [3H]myo-inositol.
- Pre-incubate the cells in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
- Stimulate the cells with varying concentrations of 25I-NBMD hydrochloride for a defined period.
- Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).
- Neutralize the cell lysates.
- Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.
- Quantify the amount of [3H]inositol phosphates produced using a scintillation counter.
- Plot the amount of [3H]inositol phosphates produced against the logarithm of the 25I-NBMD concentration.



 Determine the EC₅₀ value, which is the concentration of 25I-NBMD that produces 50% of the maximal response, using non-linear regression analysis.

Conclusion

25I-NBMD hydrochloride is a potent and selective 5-HT_{2a} receptor partial agonist with well-characterized chemical and pharmacological properties. Its high affinity and functional activity make it an invaluable tool for researchers studying the role of the 5-HT_{2a} receptor in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for the synthesis and in vitro characterization of this and similar compounds.

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